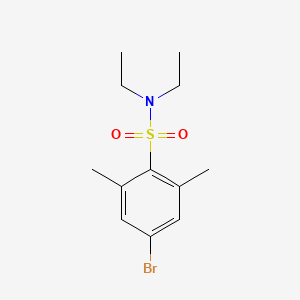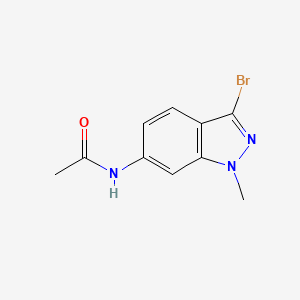
2,6-Difluoro-3,5-dimethoxybromobenzene
Descripción general
Descripción
2,6-Difluoro-3,5-dimethoxybromobenzene is a chemical compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3,5-dimethoxybromobenzene includes atoms, bonds, connectivity, and coordinates . The SMILES string representation of the molecule is COc1cc(OC)c(F)c(Br)c1F .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Difluoro-3,5-dimethoxybromobenzene include its molecular formula (C8H7BrF2O2), molecular weight (253.04 g/mol), and structure .Aplicaciones Científicas De Investigación
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Compounds with halogen and methoxy groups, such as 2,6-Difluoro-3,5-dimethoxybromobenzene, are often used in the synthesis of coordination polymers and MOFs due to their ability to act as linking ligands. These compounds facilitate the construction of frameworks with specific properties, including porosity, which are of interest for gas storage, separation, and catalysis applications (Orthaber et al., 2010).
Overcharge Protection in Lithium-Ion Batteries
Derivatives of dimethoxybenzene, similar in structure to 2,6-Difluoro-3,5-dimethoxybromobenzene, have been explored as redox shuttles for overcharge protection in lithium-ion batteries. These compounds can prevent battery overcharge by facilitating reversible redox reactions, thereby enhancing battery safety and longevity (Chen & Amine, 2007).
Photochemical Studies
Photochemical reactions involving halogenated and methoxylated benzenes are of significant interest in organic synthesis and material science. These compounds can undergo various photochemical transformations, including protodesilylation, which have implications for synthesizing complex organic molecules (Lew & McCLELLAND, 1993).
Development of Fluorescent Materials
Fluorinated and methoxylated aromatic compounds are pivotal in the development of fluorescent materials. Their unique electronic properties make them suitable for creating compounds with specific fluorescence characteristics, which have applications in bioimaging, sensors, and organic electronics (Krebs & Jensen, 2003).
Organometallic Chemistry and Catalysis
The structural motifs found in 2,6-Difluoro-3,5-dimethoxybromobenzene are also relevant in organometallic chemistry and catalysis. These compounds can serve as ligands in metal complexes, influencing the electronic properties and reactivity of the metal center. Such complexes are utilized in catalytic processes, including those for organic synthesis and polymerization (Pike, Crimmin, & Chaplin, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2,4-difluoro-1,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-3-5(13-2)8(11)6(9)7(4)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDAIBIZPKMFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3,5-dimethoxybromobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Azaspiro[3.4]octane hemioxalate](/img/structure/B1529097.png)
![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)




![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)


